Pyrimido[5,4-h]quinazoline-5,6-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H4N4O2 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
pyrimido[5,4-h]quinazoline-5,6-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-1-11-3-13-7(5)8-6(10(9)16)2-12-4-14-8/h1-4H |
InChI Key |
IZTCXRKYNDJEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C3=NC=NC=C3C(=O)C2=O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimido 5,4 H Quinazoline 5,6 Dione Core and Derivatives
Foundational Cyclization and Condensation Reactions
The construction of the Pyrimido[5,4-h]quinazoline core is achieved through a strategically designed condensation reaction that forms the central tricyclic structure in a single step. nih.gov This approach is foundational for accessing derivatives of this specific heterocyclic system.
Multi-Component Reactions (MCRs) for Scaffold Construction
While multi-component reactions, which involve combining three or more starting materials in a single pot, are a common and efficient strategy for building other related heterocyclic scaffolds, the documented synthesis for the Pyrimido[5,4-h]quinazoline core is a two-component reaction. nih.gov The primary reported method involves a regiospecific tandem condensation between tetrafluoroterephthalonitrile (B158556) and various benzamidine (B55565) hydrochloride derivatives. nih.gov
Intramolecular Cyclization and Ring-Closure Strategies
The key ring-closure strategy for forming the 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazoline skeleton is a one-step tandem condensation process. nih.gov This reaction proceeds under mild conditions, utilizing a base such as potassium carbonate or cesium carbonate. The mechanism involves a sequence of intermolecular reactions followed by intramolecular cyclizations, where the benzamidine moieties react with the nitrile groups and displace the ortho-fluorine atoms of the tetrafluoroterephthalonitrile to build the fused ring system regiospecifically. nih.gov
Nucleophilic Substitution and Addition Reactions
Nucleophilic reactions are central to the formation of the Pyrimido[5,4-h]quinazoline core from tetrafluoroterephthalonitrile. The synthesis is initiated by the nucleophilic addition of the nitrogen atoms of the benzamidine derivative to the carbon atoms of the nitrile groups. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the newly formed ring nitrogen displaces the fluorine atoms at the positions that will become the 5 and 6 positions of the final quinazoline (B50416) ring system. nih.gov The high electrophilicity of the fluorinated benzene (B151609) ring facilitates this ring-closing substitution.
Alkylation, Acylation, and Halogenation Protocols
The primary literature focuses on a halogenated derivative, specifically the 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazoline. nih.gov In this context, halogenation is achieved by incorporating a halogenated starting material, tetrafluoroterephthalonitrile, rather than by a subsequent halogenation step on a pre-formed core. nih.gov The introduction of these electron-withdrawing fluorine atoms is noted to stabilize the energy levels of the molecule. nih.gov Specific protocols for the direct alkylation or acylation of the Pyrimido[5,4-h]quinazoline core are not detailed in the available scientific literature.
Oxidation-Reduction and Dehydration Pathways
The synthesis of the target compound, Pyrimido[5,4-h]quinazoline-5,6-dione, would necessitate an oxidation step from a suitable precursor, such as a dihydroxy- or diamino-substituted analogue. However, the existing literature on the Pyrimido[5,4-h]quinazoline core does not provide specific examples or established pathways for such oxidation reactions. nih.gov Similarly, specific reduction or dehydration pathways concerning this particular heterocyclic system have not been described.
Modern and Efficient Synthetic Approaches
The development of a one-step synthesis for the 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazoline core represents a modern and efficient approach to what is considered a less-accessible tricyclic fluorophore. nih.gov This method is notable for its operational simplicity, use of mild conditions, and its ability to construct a complex polycyclic aromatic system in a single, regiospecific transformation. nih.gov
Table 1: Synthesis of 5,6-Difluoro-2,9-diarylpyrimido[5,4-h]quinazoline Core
| Reactant 1 | Reactant 2 | Base | Product |
| Tetrafluoroterephthalonitrile | Benzamidine Hydrochloride Derivatives | K₂CO₃ or Cs₂CO₃ | 5,6-Difluoro-2,9-diarylpyrimido[5,4-h]quinazoline |
This efficient tandem condensation provides a direct route to the core structure, which is valuable for applications in materials science due to its fluorescence properties. nih.gov
One-Pot and Tandem Reaction Sequences
One-pot and tandem reactions are highly valued in organic synthesis for their efficiency, reduced waste, and operational simplicity. These approaches are instrumental in constructing complex molecules like pyrimidoquinazolines from simpler starting materials in a single reaction vessel, avoiding the need for isolating intermediates. researchgate.netbohrium.com
A notable one-pot, three-component reaction involves the condensation of an appropriate aldehyde, an active methylene (B1212753) compound like dimedone, and an amino-substituted pyrimidine (B1678525) such as 6-aminouracil. researchgate.netrsc.org This method provides a direct route to the fused ring system. For instance, the reaction of 6-amino-1,3-dimethyluracil (B104193) with various benzaldehydes and dimedone can be catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free conditions to yield pyrimido[4,5-b]quinoline derivatives, a structurally related class of compounds.
Tandem reactions often involve a sequence of intramolecular cyclizations. For example, a copper-catalyzed tandem reaction has been developed for synthesizing functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines. nih.gov While not directly forming the pyrimido[5,4-h]quinazoline system, this illustrates a powerful strategy that could be adapted for the synthesis of more complex fused heterocycles. These multi-step, single-pot procedures often result in high yields and are considered advantageous for their atom economy and reduced environmental impact. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Ref |
| Aldehyde, Dimedone, 6-Aminouracil | Ball-milling, solvent-free | Pyrimido[4,5-b]quinolines | rsc.org |
| Hydroxyl benzaldehyde, Benzyl halide, 6-amino-1,3-dimethyluracil | DABCO, solvent-free, 90 °C | Benzyloxy pyrimido[4,5-b]quinolines | researchgate.net |
| Anthranilamides, Aldehydes | p-TsOH, PIDA, THF | Quinazolinones | organic-chemistry.org |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. The use of microwave irradiation can significantly reduce reaction times from hours to minutes or even seconds. nih.govresearchgate.net
In the synthesis of quinazoline and its fused derivatives, microwave irradiation has been successfully employed. For example, a solvent-free method for synthesizing pyrimido[4,5-d]pyrimidine (B13093195) derivatives uses a solid support of alumina (B75360) as an energy transfer medium under microwave irradiation. This approach not only avoids the hazards of solution-phase reactions but also dramatically shortens the reaction time to 30 seconds with a 95% yield. researchgate.net Another efficient method for preparing 2,4(1H,3H)-quinazolinediones involves the reaction of substituted methyl anthranilate with various iso(thio)cyanates in a DMSO/H2O mixture under microwave irradiation, without the need for a catalyst or base. nih.gov These examples highlight the potential of microwave technology to create more efficient and environmentally friendly pathways to complex heterocyclic systems like this compound. nih.gov
| Reaction Type | Conditions | Time | Yield | Ref |
| Barbituric acid, aromatic aldehyde, urea/thiourea, neutral alumina | Microwave (medium power) | 30 seconds | 95% | researchgate.net |
| Substituted methyl anthranilate, iso(thio)cyanates | Microwave, DMSO/H2O | Not specified | Good yields | nih.gov |
| Aldehydes, enaminones, malononitrile | Microwave, glycol, 120°C | Not specified | Not specified | nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrimidoquinazolines, several green approaches have been developed.
Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in a ball mill, represents a significant green chemistry approach. researchgate.net This solvent-free method is cost-effective and environmentally benign. A one-pot, catalyst-free, and solvent-free mechanochemical process has been established for the synthesis of pyrimido[4,5-b]quinolines via a multicomponent reaction of 1,3-dicarbonyl compounds, 6-aminouracil, and an aromatic aldehyde. researchgate.netrsc.org
The use of green solvents is another key aspect of sustainable chemistry. nih.gov Research has also focused on developing metal-free synthesis routes. For instance, a salicylic (B10762653) acid-catalyzed oxidation system has been used for the green synthesis of 2-substituted quinazolines from o-aminobenzylamines, using molecular oxygen as the ultimate oxidant. frontiersin.org These methodologies align with the goals of green chemistry by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.
Precursor Chemistry and Starting Material Versatility
The successful synthesis of the this compound core is highly dependent on the selection of appropriate starting materials. The versatility of these precursors allows for the introduction of various substituents, leading to a diverse range of derivatives.
Aromatic Nitriles and Amidine Derivatives
Aromatic nitriles are versatile precursors in the synthesis of nitrogen-containing heterocycles. They can be used in cyclization reactions to form the quinazoline ring system. For example, o-fluorobenzonitriles can undergo cyclization with S-alkyl isothiouronium salts under microwave-assisted conditions to produce 2-alkylthio-4-aminoquinazolines. nih.gov
Amidine derivatives are also crucial building blocks. They can be prepared from the reaction of amines and benzonitriles, catalyzed by reagents like copper(I) chloride. mdpi.com These amidines can then be used in subsequent cyclization reactions to form the pyrimidine ring. The oxidative transformation of amidine derivatives is a known route to various azaheterocycles. mdpi.com
Pyrimidine and Quinazoline Building Blocks
The most direct approach to the this compound scaffold involves the use of pre-formed pyrimidine and quinazoline synthons. 6-Aminopyrimidin-4-one and its thio-analogue are common starting materials for the construction of pyrimido[4,5-b]quinolones. researchgate.net These pyrimidine derivatives can undergo reactions such as Vilsmeier-Haack formylation or multicomponent reactions to build the fused quinoline (B57606) ring. researchgate.net
Similarly, functionalized quinazolines can serve as the foundation for adding the pyrimidine ring. For instance, 2-substituted and 2,7-disubstituted 5-oxo-5,6,7,8-tetrahydroquinazolines can be reacted with dimethylformamide dimethyl acetal (B89532) to create a reactive enamino ketone. This intermediate can then react with guanidine (B92328) or other amidines to form the fused pyrimidine ring of a pyrimido[4,5-f]quinazoline. researchgate.net The use of pyrimido[4,5-g]quinazoline-4,9-dione as a building block for polymer semiconductors further highlights the utility of these pre-formed heterocyclic systems. rsc.org
Role of Active Methylene Compounds and Carbonyl Derivatives
Active methylene compounds, such as 1,3-dicarbonyl compounds (e.g., dimedone, barbituric acid, and Meldrum's acid), are essential reagents in many multicomponent reactions that lead to the formation of pyrimidoquinoline systems. researchgate.netrsc.org Their high reactivity allows them to participate in condensation reactions with aldehydes and amino-pyrimidines to construct the core structure.
Carbonyl derivatives, particularly aldehydes, are also fundamental starting materials. unar.ac.id They are frequently used in one-pot reactions to provide a key carbon atom for the formation of the quinoline portion of the final fused ring system. The reaction of anthranilamides with various aromatic aldehydes is a common method for synthesizing quinazolinones, which can be further elaborated into more complex fused systems. organic-chemistry.org
Spectroscopic and Advanced Structural Characterization of Pyrimido 5,4 H Quinazoline 5,6 Dione
Standard Spectroscopic Techniques for Structural Elucidation
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For Pyrimido[5,4-h]quinazoline-5,6-dione, the IR spectrum is expected to be characterized by distinct absorption bands corresponding to its constituent bonds. The most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) moiety, typically observed in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by the electronic environment and potential intermolecular interactions in the solid state.
Additionally, the spectrum would exhibit characteristic absorptions for the C=N and C=C bonds within the fused pyrimidine (B1678525) and quinazoline (B50416) ring systems, generally appearing in the 1450-1630 cm⁻¹ range. The presence of N-H bonds in the pyrimidine ring would give rise to stretching vibrations in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (dione) | 1650-1750 |
| C=N/C=C (aromatic rings) | 1450-1630 |
| N-H | 3200-3500 |
| Aromatic C-H | 3000-3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons in different chemical environments. The aromatic protons on the quinazoline ring system would resonate in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on their position and the neighboring protons. Any N-H protons would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |
| ¹H | Aromatic C-H | 7.0 - 9.0 |
| ¹H | N-H | Variable (broad signal) |
| ¹³C | C=O (dione) | 160 - 180 |
| ¹³C | Aromatic/Heteroaromatic C | 110 - 160 |
Mass Spectrometry (MS) Investigations
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its molecular formula. The mass spectrum would also show a characteristic fragmentation pattern, which can provide further structural information. The fragmentation would likely involve the loss of small molecules such as CO and HCN, reflecting the stability of the fused heterocyclic ring system.
Advanced Structural Confirmation
For an unambiguous determination of the three-dimensional structure and conformational dynamics, advanced analytical techniques are employed.
Solution-Phase Conformational Dynamics (e.g., 2D NOESY)
While the core structure of this compound is rigid, certain aspects of its solution-phase behavior, such as the potential for tautomerism or the orientation of substituent groups (if any were present), could be investigated using advanced NMR techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful method for determining the spatial proximity of protons in a molecule. In the context of this compound, a NOESY experiment could help to confirm the assignment of proton signals in the ¹H NMR spectrum by identifying protons that are close to each other in space, which is particularly useful for complex aromatic systems. This technique would be instrumental in confirming the connectivity and stereochemistry of more complex derivatives of this core structure.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces, π-π stacking)
The structural integrity and crystalline packing of pyrimido[5,4-h]quinazoline derivatives are significantly influenced by various intermolecular interactions. Single-crystal X-ray diffractometry studies on derivatives such as 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazolines have confirmed the presence of notable π-π stacking interactions. nih.gov These interactions are a critical factor in the organization of the molecules in the solid state, impacting their electronic and photophysical behaviors. The planar nature of the tricyclic aromatic core of the pyrimido[5,4-h]quinazoline system facilitates this stacking. nih.gov
While specific Hirshfeld surface analysis for this compound is not detailed in the available literature, this technique is a powerful tool for analyzing intermolecular contacts in related heterocyclic systems. It allows for the visualization and quantification of interactions such as hydrogen bonds and van der Waals forces, which, in addition to π-π stacking, govern the crystal packing and ultimately the material's properties.
Photophysical Properties Characterization
The extended π-conjugated system of the pyrimido[5,4-h]quinazoline core is indicative of interesting photophysical properties, including strong absorption and emission of light. These characteristics are essential for applications in areas like organic electronics and sensor technology.
Derivatives of the pyrimido[5,4-h]quinazoline scaffold have been shown to exhibit distinct absorption characteristics in the ultraviolet-visible range. For instance, spectroscopic measurements of 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazolines reveal specific absorption maxima. The exact position of these maxima can be influenced by the substituent groups attached to the core structure and the solvent used. The introduction of electron-withdrawing groups, such as halogens, has been found to stabilize the energy levels of the molecule. nih.gov
Table 1: UV-Vis Absorption Data for select Pyrimido[5,4-h]quinazoline Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazoline | Solution | Data not specified |
| 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazoline | Solid State | Data not specified |
Note: Specific absorption maxima values were not provided in the source material, but the presence of absorption was confirmed.
The pyrimido[5,4-h]quinazoline framework is the basis for a class of tricyclic fluorophores. nih.gov Research on 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazolines has demonstrated that these compounds possess excellent fluorescence properties, not only in solution but also in the solid state. A notable characteristic is the red-shift observed in the maximum fluorescence wavelengths when moving from the solution to the solid state. nih.gov This phenomenon is often attributed to the intermolecular interactions, such as π-π stacking, present in the solid form.
Table 2: Fluorescence Emission Data for select Pyrimido[5,4-h]quinazoline Derivatives
| Compound | State | Emission Maxima (λem, nm) | Key Observation |
|---|---|---|---|
| 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazoline | Solution | Not specified | Strong fluorescence |
| 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazoline | Solid State | Not specified | Red-shifted compared to solution |
Note: Specific emission maxima values were not provided in the source material, but the fluorescence properties and the red-shift phenomenon were highlighted.
The presence of nitrogen atoms within the pyrimido[5,4-h]quinazoline structure imparts a sensitivity to changes in pH. This halochromic behavior has been observed in derivatives like 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazolines. nih.gov The color changes are attributed to the protonation of the nitrogen atoms in the pyrimidine backbone of the molecule in acidic conditions. This property suggests potential applications for these compounds as pH sensors. For other related systems, such as copolymers of Pyrimido[4,5-g]quinazoline-4,9-dione, dramatic bathochromic shifts in their absorption spectra were observed in the presence of protonic acids, resulting from the strong interaction of the basic nitrogen atoms with the acid. rsc.org
Computational Chemistry and Theoretical Analysis of Pyrimido 5,4 H Quinazoline 5,6 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the properties of the Pyrimido[5,4-h]quinazoline scaffold. Studies on derivatives, such as 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazolines, have provided valuable data on the electronic nature of this tricyclic system. nih.gov
DFT calculations have revealed key aspects of the electronic landscape of Pyrimido[5,4-h]quinazoline derivatives. nih.gov These theoretical analyses, supported by electrochemical experiments, show that the introduction of electron-withdrawing groups, such as halogen atoms, has a stabilizing effect on the molecular orbital energy levels. nih.gov This stabilization is a crucial factor in determining the compound's reactivity and photophysical behavior. nih.gov
Spectroscopic measurements confirm that these compounds possess excellent fluorescence properties, a direct consequence of their rigid and extended π-conjugated system. nih.gov The electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) govern these optical properties.
Table 1: Summary of DFT and Electrochemical Analysis Findings
| Parameter | Observation | Source |
|---|---|---|
| Molecular Orbitals | Energy levels are stabilized by the introduction of electron-withdrawing groups. | nih.gov |
| Electronic Properties | The rigid, planar π-conjugated system enables excellent fluorescence. | nih.gov |
| Photophysics | Derivatives exhibit significant fluorescence in both solution and solid states. | nih.gov |
The precise three-dimensional structure of the Pyrimido[5,4-h]quinazoline core has been confirmed through single-crystal X-ray diffractometry studies on its derivatives. nih.gov These experimental results validate the planar and rigid conformation predicted by computational structural optimization. The analysis identified various intermolecular interactions, including π-π stacking, which dictates the packing of molecules in the solid state and influences material properties. nih.gov Thermogravimetric analysis further supports the structural integrity, indicating high decomposition temperatures and favorable thermal stability for the core structure. nih.gov
Table 2: Structural and Stability Characteristics
| Feature | Method of Analysis | Finding | Source |
|---|---|---|---|
| Molecular Structure | Single-Crystal X-ray Diffractometry | Confirmed a planar, tricyclic aromatic structure. | nih.gov |
| Intermolecular Interactions | Single-Crystal X-ray Diffractometry | Presence of π-π stacking interactions. | nih.gov |
| Thermal Stability | Thermogravimetric (TG) Analysis | High decomposition temperatures observed. | nih.gov |
Molecular Docking and Dynamics Simulations
While computational studies have been performed on the broader class of pyrimidoquinazolines and their isomers, specific molecular docking and dynamics simulation research focused solely on the Pyrimido[5,4-h]quinazoline-5,6-dione scaffold is not extensively available in the reviewed scientific literature. The following subsections outline the typical goals of such analyses, which could be applied to this compound in future research.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For a molecule like this compound, docking simulations would identify the most probable binding poses within the active site of a specific biological target, providing hypotheses about its mechanism of action.
Following the prediction of a binding mode, analysis of the interaction profile reveals the specific molecular forces stabilizing the ligand-target complex. This involves identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein. This information is crucial for understanding the basis of molecular recognition.
Molecular dynamics simulations can be employed to assess the stability of the docked pose over time and to calculate the binding free energy. These calculations provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates and to understand the thermodynamic forces driving the binding event.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
In Silico Structure-Activity Relationship (SAR) Modeling
A thorough search of scientific databases reveals a lack of specific in silico Structure-Activity Relationship (SAR) modeling studies focused on this compound. SAR modeling is a computational method used to understand how the chemical structure of a compound influences its biological activity. This typically involves a series of synthesized or computationally designed analogs of a lead compound to build a predictive model. The absence of such studies for this compound indicates that this specific scaffold has not been extensively explored for therapeutic potential in published research.
While computational studies, including docking and SAR, have been performed on other isomers such as pyrimido[4,5-b]quinolines, pyrimido[5,4-c]quinolines, and quinazoline-2,4-dione derivatives, these findings cannot be directly extrapolated to this compound due to the unique spatial arrangement of its atoms and resulting differences in electronic and steric properties.
Predictive ADMET Computational Profiling
Similarly, there is a notable absence of published predictive ADMET computational profiles for this compound. ADMET profiling is a critical step in early-stage drug discovery, where computational tools are used to predict the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying potential liabilities such as poor absorption, rapid metabolism, or toxicity, thus guiding the selection of candidates for further development.
Although ADMET predictions have been reported for related heterocyclic systems, the specific data for this compound is not available in the reviewed literature. The unique arrangement of nitrogen atoms and carbonyl groups in the this compound core would significantly influence its physicochemical properties, and therefore its ADMET profile, making it distinct from other studied isomers.
Structure Activity Relationship Sar Studies of Pyrimido 5,4 H Quinazoline 5,6 Dione Derivatives
Substituent Effects on Biological Potency and Selectivity5.2. Core Scaffold Modifications and Their Influence on Activity5.3. Elucidation of Key Molecular Interactions Governing SAR5.4. Quantitative Structure-Activity Relationship (QSAR) Methodologies
A comprehensive search for studies detailing how substituent changes on the Pyrimido[5,4-h]quinazoline-5,6-dione ring system affect biological activity, the impact of modifying the core scaffold itself, the specific molecular interactions responsible for its activity, or any QSAR models developed for this class of compounds did not yield sufficient data to construct the requested in-depth article.
Without dedicated studies on this compound, any attempt to generate the specified content would lead to speculation or the inclusion of irrelevant data from other chemical series, which has been strictly excluded by the instructions. Therefore, in the interest of scientific accuracy and adherence to the provided constraints, the article on the Structure-Activity Relationship of this compound derivatives cannot be generated.
Biological Target Modulation and Mechanistic Insights of Pyrimido 5,4 H Quinazoline 5,6 Dione Derivatives
Enzyme Inhibition Mechanisms
No specific studies detailing the enzyme inhibition mechanisms of Pyrimido[5,4-h]quinazoline-5,6-dione derivatives were identified. Research on related pyrimidoquinazoline isomers has shown activity against various enzyme classes, but this information cannot be directly extrapolated to the specified compound.
Kinase Inhibition (e.g., Tyrosine Kinases, EGFR, TTK, Protein Kinases)
There is no available data on the kinase inhibition profile of this compound.
DNA-Interacting Enzyme Inhibition (e.g., Topoisomerase I, Dihydrofolate Reductase)
The inhibitory activity of this compound against DNA-interacting enzymes such as Topoisomerase I or Dihydrofolate Reductase has not been reported in the scientific literature.
Other Enzyme Systems (e.g., Glucosidase, Adenosine Kinase, COX-2, MKP5, HDAC, Thymidylate Synthase, PARP)
No studies have been published that investigate the effects of this compound on other enzyme systems, including but not limited to Glucosidase, Adenosine Kinase, COX-2, MKP5, HDAC, Thymidylate Synthase, or PARP.
Cellular Pathway Modulation
Specific research on the modulation of cellular pathways by this compound is not present in the current body of scientific literature.
Cell Cycle Regulation and Arrest
There are no published findings on the effects of this compound on cell cycle regulation or its potential to induce cell cycle arrest.
Apoptosis Induction Pathways
The ability of this compound to induce apoptosis and the pathways involved have not been documented in peer-reviewed research.
Angiogenesis Inhibition Mechanisms
There is currently no specific information available in the reviewed literature detailing the angiogenesis inhibition mechanisms of this compound derivatives. Research on other quinazoline (B50416) derivatives has shown anti-angiogenesis activities, but this cannot be directly attributed to the specific compound . researchgate.net
Regulation of Cell Proliferation and Migration
While various related pyrimido-fused heterocyclic compounds have demonstrated effects on cell proliferation, specific studies on the regulation of cell proliferation and migration by this compound derivatives are not present in the available literature. Studies on 5,6-dihydropyrimido[4,5-f]quinazoline derivatives have identified them as potent CDK2 inhibitors with anticancer activities. nih.gov Other research on pyrimido[5,4-c]quinoline-4-(3H)-one derivatives also indicates moderate tumor growth inhibitory activities. nih.gov These findings, however, are on structurally distinct isomers.
Ligand-Receptor Interaction Studies
Adrenergic Receptor (α1) Binding
No studies were found that specifically investigate the binding of this compound derivatives to α1-adrenergic receptors. Research has been conducted on pyrimido[5,4-b]indole-2,4-diones, which have shown high affinity for α1-adrenoceptors. nih.gov One of the most active derivatives, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione, displayed a Ki value of 0.21 nM. nih.gov However, this is a different heterocyclic system.
Central Nervous System Receptor Interactions (e.g., Benzodiazepine (B76468), GABA Receptors)
There is no available data on the interaction of this compound derivatives with central nervous system receptors such as benzodiazepine or GABA receptors. In contrast, studies on pyrazolo[1,5-a]quinazoline derivatives have identified them as modulators of the GABAA receptor. nih.govmdpi.com Some of these compounds have been shown to antagonize the potentiation of GABA-induced Cl⁻ currents by lorazepam, indicating an interaction with the benzodiazepine binding site. mdpi.com
Antibiofilm Activity and Related Mechanisms
Specific research on the antibiofilm activity and related mechanisms of this compound derivatives could not be located in the reviewed scientific literature. While some related quinoline (B57606) and pyrimidine (B1678525) derivatives have been explored for their antimicrobial properties, specific data on antibiofilm activity for the requested compound is absent. nih.govphcogj.com
Advanced Functional Applications and Materials Science Integration
Pyrimido[5,4-h]quinazoline-5,6-dione as a Photofunctional Material
Luminescence and Electroluminescence Applications
There is no available research data on the luminescence or electroluminescence properties of this compound.
Photoconductivity Studies
There are no available studies on the photoconductivity of this compound.
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry Studies
No cyclic voltammetry data for this compound has been published in the reviewed scientific literature.
Supramolecular Chemistry and Self-Assembly
Self-Assembled Molecular Network (SAMN) Formation
There is no information available regarding the formation of self-assembled molecular networks by this compound.
Integration into Polymer Semiconductors
There is no research available that describes the integration of this compound into polymer semiconductors. Consequently, no data exists on the performance of such materials in electronic devices.
No information has been published regarding the acid sensitivity characteristics of polymers that incorporate the this compound moiety.
There are no studies reporting the synthesis of polymers based on this compound or the evaluation of their hole transport performance in organic thin-film transistors.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Pyrimido[5,4-h]quinazoline-5,6-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing α-aminoacetophenones with 2-isothiocyanatobenzonitrile in dimethylformamide (DMF) with K₂CO₃ as a base yields derivatives (67% yield after recrystallization in ethanol) . Microwave-assisted synthesis under controlled temperature (80–120°C) can improve regioselectivity and reduce reaction time . Key factors affecting yield include solvent polarity, base strength, and reaction duration. Characterization via -NMR, -NMR, and IR spectroscopy is critical to confirm the fused pyrimidine-quinazoline core .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Pyrimido[5,4-h]quinazoline-5,6-dione derivatives?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and elemental analysis validate molecular composition. -NMR chemical shifts at δ 7.5–8.5 ppm confirm aromatic protons, while carbonyl groups (C=O) appear at 1650–1750 cm⁻¹ in IR spectra . Reverse-phase HPLC with a C18 column (methanol/water gradient) resolves impurities, with UV detection at 254 nm .
Q. What in vitro biological assays are commonly used to evaluate the anticancer activity of this compound?
- Methodological Answer : Standard assays include:
- MTT assay for IC₅₀ determination in cancer cell lines (e.g., MCF-7, NB4 leukemia).
- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .
- DNA fragmentation analysis via agarose gel electrophoresis to confirm apoptotic pathways .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies optimize the anti-inflammatory activity of Pyrimido[5,4-h]quinazoline-5,6-dione derivatives?
- Methodological Answer : Introduce substituents at positions 2 and 4 of the quinazoline ring to modulate activity. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance COX-2 inhibition (IC₅₀ reduced by 40% compared to unsubstituted analogs) .
- Piperidine or morpholine moieties improve solubility and bioavailability, as shown in pyrimido[1,6-a]azepine derivatives . Computational docking (AutoDock Vina) predicts binding affinity to TNF-α or IL-6 targets .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from cell line specificity or assay conditions. For example:
- NB4 leukemia cells show apoptosis via p53 upregulation, while MCF-7 cells rely on caspase-3 activation . Validate mechanisms using siRNA knockdown or Western blotting for protein targets.
- Dose-response curves (0.1–100 μM) and replicate experiments (n ≥ 3) ensure statistical robustness .
Q. How can synthetic challenges, such as low regioselectivity in cyclization steps, be addressed?
- Methodological Answer :
- Microwave irradiation (300 W, 100°C) enhances regioselectivity in one-pot syntheses, achieving >90% purity .
- Lewis acid catalysts (e.g., ZnCl₂) direct cyclization to the h-fused isomer over competing pathways .
- Protecting groups (e.g., acetyl) prevent side reactions at reactive amino sites .
Q. What computational tools predict the ADME-Tox profile of novel derivatives?
- Methodological Answer : Use SwissADME for bioavailability radar charts and ProTox-II for toxicity predictions. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
